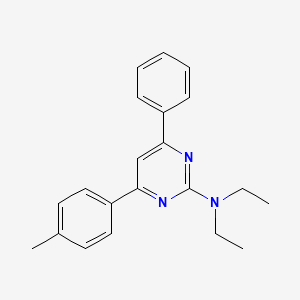

![molecular formula C17H18N2O2 B4751311 2-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B4751311.png)

2-methyl-N-[4-(propionylamino)phenyl]benzamide

Übersicht

Beschreibung

2-methyl-N-[4-(propionylamino)phenyl]benzamide, also known as MPAP, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. MPAP is a selective dopamine D3 receptor antagonist and has been studied for its effects on drug addiction, Parkinson's disease, and schizophrenia.

Wirkmechanismus

2-methyl-N-[4-(propionylamino)phenyl]benzamide is a selective dopamine D3 receptor antagonist. The dopamine D3 receptor is primarily located in the mesolimbic and mesocortical pathways, which are involved in reward and motivation. By blocking the dopamine D3 receptor, 2-methyl-N-[4-(propionylamino)phenyl]benzamide reduces the rewarding effects of drugs of abuse and may reduce the risk of relapse in drug addiction. 2-methyl-N-[4-(propionylamino)phenyl]benzamide may also improve motor function in Parkinson's disease by increasing dopamine release in the brain.

Biochemical and Physiological Effects

2-methyl-N-[4-(propionylamino)phenyl]benzamide has been shown to have several biochemical and physiological effects. In animal models, 2-methyl-N-[4-(propionylamino)phenyl]benzamide has been shown to increase dopamine release in the brain, which may be responsible for its effects on drug addiction and Parkinson's disease. 2-methyl-N-[4-(propionylamino)phenyl]benzamide has also been shown to reduce the expression of the dopamine D3 receptor in the brain, which may contribute to its effects on drug addiction and schizophrenia.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-methyl-N-[4-(propionylamino)phenyl]benzamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the effects of blocking this receptor specifically, without affecting other dopamine receptors. However, one limitation of using 2-methyl-N-[4-(propionylamino)phenyl]benzamide is its relatively low potency compared to other dopamine D3 receptor antagonists. This may limit its effectiveness in some experiments.

Zukünftige Richtungen

There are several future directions for research on 2-methyl-N-[4-(propionylamino)phenyl]benzamide. One area of research is its effects on other dopamine receptor subtypes. While 2-methyl-N-[4-(propionylamino)phenyl]benzamide is selective for the dopamine D3 receptor, it may also have effects on other dopamine receptors. Another area of research is its potential use in combination with other drugs for the treatment of drug addiction, Parkinson's disease, and schizophrenia. Finally, further optimization of the synthesis method may lead to more efficient and cost-effective production of 2-methyl-N-[4-(propionylamino)phenyl]benzamide.

Wissenschaftliche Forschungsanwendungen

2-methyl-N-[4-(propionylamino)phenyl]benzamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its effects on drug addiction. 2-methyl-N-[4-(propionylamino)phenyl]benzamide has been shown to reduce cocaine self-administration in rats and mice, suggesting that it may be effective in treating cocaine addiction. 2-methyl-N-[4-(propionylamino)phenyl]benzamide has also been studied for its effects on Parkinson's disease and schizophrenia. In animal models of Parkinson's disease, 2-methyl-N-[4-(propionylamino)phenyl]benzamide has been shown to improve motor function and reduce the loss of dopamine-producing neurons. In animal models of schizophrenia, 2-methyl-N-[4-(propionylamino)phenyl]benzamide has been shown to reduce the hyperactivity and stereotypy associated with the disease.

Eigenschaften

IUPAC Name |

2-methyl-N-[4-(propanoylamino)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-3-16(20)18-13-8-10-14(11-9-13)19-17(21)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGNEIORRABHCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[4-(propanoylamino)phenyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-pyridinylmethyl)piperazine oxalate](/img/structure/B4751229.png)

![1-(4-methylphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4751235.png)

![1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4751244.png)

![7-(difluoromethyl)-5-methyl-3-[(4-phenyl-1-piperazinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4751272.png)

![3-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4751290.png)

![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4751295.png)

![4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4751298.png)

![[(2-{[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4751301.png)

![N-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4751312.png)

![4-methoxy-3-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4751316.png)

![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-4-(4-biphenylyl)-3-thiophenecarboxylate](/img/structure/B4751320.png)